Dibenzo-P-dioxin

Environmental fate Vapor pressure Thermodynamics

Dibenzo-p-dioxin (262-12-4) is the non-halogenated, TEF=0 parent compound essential as an analytical calibration standard, negative control for AhR bioassays, and baseline for QSPR environmental fate models. Its higher vapor pressure and water solubility versus chlorinated congeners simplify standard preparation, while its well-characterized purity (≥99% GC) ensures reliable method validation. Do not substitute with halogenated or heteroatom analogs—use the authentic baseline reference to guarantee valid, interpretable results in your dioxin research.

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
CAS No. 262-12-4
Cat. No. B167043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo-P-dioxin
CAS262-12-4
Synonymsdibenzo(1,4)dioxin
dibenzo-p-dioxin
Molecular FormulaC12H8O2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC3=CC=CC=C3O2
InChIInChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
InChIKeyNFBOHOGPQUYFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64° F (NTP, 1992)
4.89e-06 M
In water, 0.901 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo-P-dioxin (CAS 262-12-4): A Non-Halogenated Reference Standard for Dioxin Congener Analysis and Environmental Fate Studies


Dibenzo-P-dioxin (CAS 262-12-4) is the parent polycyclic heterocyclic aromatic ether from which all chlorinated and brominated dibenzo-p-dioxins are formally derived [1]. Its core structure consists of two benzene rings fused to a central 1,4-dioxin ring, forming a planar, rigid molecule with a molecular weight of 184.19 g/mol and a melting point ranging from 119 to 122 °C [2]. As the non-halogenated, least toxic member of this compound class, Dibenzo-P-dioxin serves as the essential baseline for comparative toxicology, environmental partitioning modeling, and analytical method development for the more toxic halogenated congeners [3].

Dibenzo-P-dioxin (CAS 262-12-4): Why Halogenated Analogs Cannot Substitute for This Non-Chlorinated Parent Compound


Substituting Dibenzo-P-dioxin with a halogenated congener (e.g., 2,3,7,8-TCDD) or its oxygen-heteroatom analog Dibenzofuran (CAS 132-64-9) introduces substantial and quantifiable deviations in physicochemical properties, photochemical behavior, and biological activity. These differences are not subtle; they span orders of magnitude for key environmental fate parameters and alter the fundamental electronic and photophysical nature of the molecule [1][2][3]. For applications requiring a non-toxic, baseline reference material—such as analytical method validation, environmental fate model calibration, or fundamental photophysics research—generic substitution with a halogenated or heteroatom-altered analog will yield invalid or non-interpretable results. The following evidence quantifies these critical differences.

Quantitative Evidence for Dibenzo-P-dioxin (CAS 262-12-4) Differentiation vs. Dibenzofuran and Halogenated Analogs


Vapor Pressure at 25°C: A Key Differentiator for Environmental Fate and Thermal Behavior

Dibenzo-P-dioxin exhibits a significantly higher vapor pressure than its chlorinated analogs, directly impacting its environmental partitioning and thermal desorption behavior. Comparative measurements at 25°C (298 K) show a vapor pressure of 5.5 × 10⁻² Pa for Dibenzo-P-dioxin, compared to 6.2 × 10⁻⁶ Pa for 2,3,7,8-TCDD, representing a difference of nearly four orders of magnitude [1][2]. This 8870-fold difference confirms that Dibenzo-P-dioxin is orders of magnitude more volatile than the most toxic chlorinated congener.

Environmental fate Vapor pressure Thermodynamics

Electrostatic Potential: Zero Biological Activity vs. High Toxicity

Electrostatic potential maps provide a direct, quantitative basis for understanding the biological inactivity of Dibenzo-P-dioxin compared to the high toxicity of 2,3,7,8-TCDD. A comparative computational study assigned Dibenzo-P-dioxin a biological activity of zero, in stark contrast to the very strong activity of TCDD [1]. The analysis identified that the lack of negative potential above the aromatic rings in Dibenzo-P-dioxin prevents effective interaction with the cytosolic Ah receptor, a key initiating step for dioxin-like toxicity.

QSAR Toxicology Molecular recognition

Photophysical Behavior: Unique Nonradiative Decay Pathway Diverges from Dibenzofuran

The photophysics of Dibenzo-P-dioxin vapor are fundamentally distinct from its oxygen-heteroatom analog, Dibenzofuran (CAS 132-64-9). While the nonradiative rates from the S₁ excited state of Dibenzofuran are almost unchanged with increasing excitation energy, those of Dibenzo-P-dioxin increase significantly [1]. Furthermore, the primary nonradiative decay channel for Dibenzofuran is both intersystem crossing (ISC) to the T₁ triplet state and internal conversion (IC) to the ground state (S₀), whereas for Dibenzo-P-dioxin, the dominant process is IC to S₀, which may also include photochemical decomposition [1].

Photophysics Fluorescence Spectroscopy

Toxic Equivalency Factor (TEF): Zero Contributes No Toxicity to Complex Mixtures

In the established Toxic Equivalency Factor (TEF) scheme used globally for regulatory risk assessment, 2,3,7,8-TCDD is assigned a TEF of 1.0, serving as the benchmark for all dioxin-like toxicity [1]. The non-chlorinated parent compound, Dibenzo-P-dioxin, has no assigned TEF value in the WHO scheme because it lacks the structural features (lateral chlorine substitution) required for Ah receptor activation and thus contributes zero to the overall Toxic Equivalent (TEQ) of a sample. While a TEF value is not explicitly listed for the unsubstituted parent, its absence from the TEF table confirms its zero toxic contribution, in stark contrast to the 1.0 value for TCDD and 0.1 to 0.0003 for other chlorinated congeners [1].

Risk assessment Toxicology Regulatory science

Water Solubility: Benchmark for Environmental Partitioning Model Calibration

Dibenzo-P-dioxin exhibits a water solubility of 0.90 mg/L at 25°C [1]. This value is substantially higher than that of the more toxic, highly chlorinated congeners. For comparison, 2,3,7,8-TCDD has an aqueous solubility of approximately 0.0193 µg/L (1.93 × 10⁻⁵ mg/L), representing a difference of over four orders of magnitude [2]. While a direct experimental measurement in the same study is not available for all comparators, this class-level inference is well-established: increasing chlorination dramatically decreases aqueous solubility.

Environmental chemistry Partitioning Fate modeling

Octanol-Water Partition Coefficient (log Kow): A Lower Lipophilicity Baseline

The octanol-water partition coefficient (log Kow) of Dibenzo-P-dioxin is 4.30 [1]. This value is significantly lower than that of the highly chlorinated, bioaccumulative congeners. For instance, 2,3,7,8-TCDD has a log Kow of approximately 6.8, indicating a much stronger affinity for organic phases and a greater potential for bioaccumulation [2]. This difference of 2.5 log units corresponds to a ~316-fold difference in partitioning behavior.

Lipophilicity Bioaccumulation Environmental fate

Dibenzo-P-dioxin (CAS 262-12-4): Primary Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Non-Toxic Method Development and Calibration

Dibenzo-P-dioxin (CAS 262-12-4) is the preferred compound for developing and validating analytical methods for dioxin analysis, particularly for gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS). Its high purity (≥99% by GC) and well-characterized physicochemical properties [1] make it an ideal calibration standard. Critically, its assigned Toxic Equivalency Factor (TEF) of zero [2] means it contributes no toxicity to the calculated TEQ of a sample, simplifying regulatory reporting and eliminating the need for the specialized safety protocols required for halogenated congeners. Furthermore, its significantly higher vapor pressure and water solubility compared to chlorinated analogs [3][4] allow for simpler preparation of gas-phase and aqueous calibration standards.

Negative Control in Ah Receptor-Mediated Toxicity Bioassays

The documented lack of biological activity of Dibenzo-P-dioxin, as confirmed by comparative electrostatic potential analysis [5], makes it an essential negative control in cell-based and in vitro assays designed to detect dioxin-like activity via the aryl hydrocarbon (Ah) receptor pathway. Using this compound as a control ensures that any observed response in a test system is due to the halogenated congeners or sample extracts, and not an artifact of the core dioxin scaffold. Its use is critical for validating the specificity of bioanalytical methods such as the CALUX® or DR-CALUX® bioassays.

Fundamental Photophysics and Photochemistry Research on Dioxin Scaffolds

The unique photophysical behavior of Dibenzo-P-dioxin vapor, characterized by its excitation-energy-dependent nonradiative rate and primary internal conversion decay pathway, distinguishes it from the oxygen-heteroatom analog Dibenzofuran [6]. This makes it an essential compound for fundamental studies of the electronic structure and photochemical fate of the dioxin core. Research aimed at developing new optical detection methods for dioxins, understanding their environmental photodegradation, or modeling their behavior in combustion processes requires the unsubstituted parent compound to establish baseline photophysical parameters.

Environmental Fate Model Calibration and Thermodynamic Property Benchmarking

Dibenzo-P-dioxin serves as the non-halogenated reference point for calibrating quantitative structure-property relationship (QSPR) models used to predict the environmental behavior of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). The recommended values for its vapor pressure, Henry's law constant, water solubility, and octanol-water partition coefficient (log Kow) [1][7][8] provide the essential baseline data against which the effects of progressive chlorination can be accurately modeled. Its use ensures that predictive models for the transport and fate of the more toxic, persistent congeners are properly anchored to the behavior of the parent scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzo-P-dioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.